3-propoxy-N-(pyridin-4-yl)benzamide
Description
3-Propoxy-N-(pyridin-4-yl)benzamide is a benzamide derivative featuring a propoxy (-OCH₂CH₂CH₃) substituent at the 3-position of the benzene ring and a pyridin-4-yl group attached via an amide linkage. The pyridine ring contributes to hydrogen bonding and π-π stacking interactions, critical for binding to biological targets such as enzymes or receptors .
Properties
IUPAC Name |
3-propoxy-N-pyridin-4-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-2-10-19-14-5-3-4-12(11-14)15(18)17-13-6-8-16-9-7-13/h3-9,11H,2,10H2,1H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKGCUCTYMDWUMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C(=O)NC2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-propoxy-N-(pyridin-4-yl)benzamide typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The general reaction conditions include:
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Potassium carbonate or sodium hydroxide
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: 80-100°C
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-propoxy-N-(pyridin-4-yl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridinyl or benzamide moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or pyridines.
Scientific Research Applications
3-propoxy-N-(pyridin-4-yl)benzamide has several scientific research applications, including:
Biology: Investigated for its potential as an anti-tubercular agent.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 3-propoxy-N-(pyridin-4-yl)benzamide involves its interaction with specific molecular targets and pathways. In coordination chemistry, it acts as a ligand that can coordinate with metal ions to form complexes. These complexes can exhibit unique properties, such as spin-crossover behavior, which is influenced by the ligand’s ability to facilitate hydrogen bonding and aromatic interactions .
Comparison with Similar Compounds
Table 1: Key Comparisons of this compound and Analogs
| Compound Name | Substituents/Modifications | Molecular Weight (g/mol) | Biological Activity | Key Differences vs. Target Compound |
|---|---|---|---|---|
| 3-Fluoro-N-(pyridin-4-yl)benzamide | Fluorine at 3-position of benzene | 241.24 | Anticancer, enzyme inhibition | Smaller substituent; higher electronegativity affects binding affinity. |
| 4-Fluoro-N-(pyridin-4-yl)benzamide | Fluorine at 4-position of benzene | 241.24 | Variable activity based on substituent position | Altered steric and electronic interactions due to fluorine position. |
| 3-(Benzyloxy)-N-[(oxan-4-yl)(pyridin-3-yl)methyl]benzamide | Benzyloxy group, pyridin-3-yl, oxane ring | ~437.5 (estimated) | Anti-inflammatory | Bulkier substituents reduce solubility; pyridine position affects target specificity. |
| N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-3-(trifluoromethyl)benzamide | Thiophene and trifluoromethyl groups | ~365.3 (estimated) | Antimicrobial, anticancer | Heterocyclic thiophene enhances metabolic stability; trifluoromethyl increases hydrophobicity. |
| 4-(3-Methoxybenzenesulfonamido)-N-(pyridin-4-yl)benzamide | Sulfonamide and methoxy groups | ~387.4 (estimated) | Antibacterial, enzyme inhibition | Sulfonamide moiety introduces polar interactions; distinct pharmacokinetics. |
Substituent Effects on Bioactivity
- Electron-Withdrawing vs. Electron-Donating Groups: The fluorine atom in 3-fluoro analogs increases electrophilicity, enhancing interactions with nucleophilic residues in enzymes .
- Positional Isomerism : Shifting the substituent from the 3- to 4-position (e.g., 3-fluoro vs. 4-fluoro derivatives) alters steric hindrance and hydrogen-bonding patterns, significantly affecting target selectivity .
- Lipophilicity and Solubility : The propoxy group in this compound likely improves lipophilicity compared to methoxy or ethoxy analogs, but excessive bulk (e.g., benzyloxy in ) may reduce aqueous solubility.
Structural Uniqueness
- Pyridine Ring Orientation : The pyridin-4-yl group enables planar interactions with aromatic residues in proteins, a feature shared with 4-fluoro-N-(pyridin-4-yl)benzamide . Compounds with pyridin-2-yl or pyridin-3-yl groups (e.g., ) exhibit divergent binding modes due to altered nitrogen atom orientation.
- Hybrid Structures : Unlike compounds with fused heterocycles (e.g., triazolo-pyridazine in ), the target compound’s simplicity may enhance synthetic accessibility while retaining efficacy.
Research Findings and Implications
While direct studies on this compound are sparse, insights from analogs suggest:
- Anticancer Potential: Fluorinated benzamides (e.g., ) inhibit kinases and apoptosis regulators. The propoxy variant may leverage similar mechanisms with improved bioavailability.
- Anti-Inflammatory Activity : Pyridine-containing benzamides (e.g., ) modulate COX-2 and TNF-α pathways. The propoxy group’s hydrophobicity could enhance tissue penetration.
- Antimicrobial Applications : Sulfonamide and trifluoromethyl derivatives (e.g., ) disrupt bacterial folate synthesis. Structural tuning of the alkoxy chain may optimize spectrum and resistance profiles.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
